1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-(4-Cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Sonogashira–Hagihara reaction, where 2,5-dibromobenzoic acid reacts with tetrakis(4-ethynylphenyl)methane as a linker . This reaction is followed by further functionalization steps to introduce the cyanophenyl and dimethyl groups.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of less toxic reagents, lower boiling solvents, and microwave-promoted methods to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring due to its aromatic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
Scientific Research Applications
1-(4-Cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Indole derivatives: Share a similar heterocyclic structure and exhibit diverse biological activities.
Rilpivirine: A compound with a similar pyrrole structure used as an antiviral agent.
Uniqueness: 1-(4-Cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its combination of a cyanophenyl group and a pyrrole ring makes it a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
1-(4-cyanophenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-7-13(14(17)18)10(2)16(9)12-5-3-11(8-15)4-6-12/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSXGNINDOCEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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